1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-
Description
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Properties
IUPAC Name |
3-benzyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-5-11(6-3-1)9-12-10-16-14-13(12)7-4-8-15-14/h1-8,10H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMFYYLEABBTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Biological Activities of 3-(Phenylmethyl)-1H-Pyrrolo[2,3-b]pyridine Derivatives
Executive Summary: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in modern medicinal chemistry. Its structural resemblance to the adenine core of ATP allows it to effectively interact with the hinge region of numerous protein kinases, making it a cornerstone for the development of targeted inhibitors. The introduction of a 3-(phenylmethyl), or benzyl, substituent is a particularly fruitful strategy, enabling compounds to probe and occupy a critical hydrophobic pocket within the ATP-binding site. This guide provides an in-depth exploration of the diverse biological activities exhibited by this class of derivatives, with a primary focus on their role as potent and selective kinase inhibitors in oncology, neurodegenerative disease, and immunology. We will dissect their mechanisms of action, explore structure-activity relationships (SAR), present key experimental data and protocols, and offer insights into the synthetic strategies that underpin their discovery and development.
Chapter 1: The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Hinge-Binding Motif
The 7-azaindole framework is a bioisostere of both indole and adenine, the nitrogenous base in ATP.[1][2] This unique structural feature is the primary driver of its widespread application in drug discovery, particularly in the domain of kinase inhibition.[3] Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. The ATP-binding site of most kinases contains a flexible "hinge region" that forms critical hydrogen bonds with the adenine of ATP to anchor it for catalysis.
The 7-azaindole scaffold exquisitely mimics this interaction. The pyridine nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole nitrogen's proton (N-H) at position 1 serves as a hydrogen bond donor.[1] This bidentate hydrogen bonding capability allows 7-azaindole derivatives to function as ATP-competitive inhibitors, occupying the active site and preventing the phosphorylation of downstream substrates.[1][3]
Caption: General kinase hinge-binding mode of the 7-azaindole scaffold.
Chapter 2: The Strategic Importance of the 3-(Phenylmethyl) Substituent
While the 7-azaindole core provides the anchoring interaction with the kinase hinge, the substituent at the 3-position is crucial for determining potency and selectivity. The 3-(phenylmethyl) group is particularly effective as it extends into a hydrophobic pocket adjacent to the adenine-binding region. This interaction provides additional binding affinity and can be systematically modified to optimize contacts within this pocket. Researchers frequently functionalize the phenyl ring to enhance potency, improve selectivity against off-target kinases, and fine-tune physicochemical properties such as solubility and metabolic stability.[4][5]
Chapter 3: Kinase Inhibition: A Dominant Therapeutic Application
The versatility of the 3-benzyl-7-azaindole scaffold is most evident in its broad application as a kinase inhibitor across multiple disease areas.
Targeting the Cell Cycle and DNA Damage Response in Oncology
A primary strategy in cancer therapy is to disrupt the uncontrolled proliferation of tumor cells by targeting kinases that regulate the cell cycle and DNA damage response (DDR).
-
Cdc7 Kinase: Cell division cycle 7 (Cdc7) kinase is a key regulator of DNA replication initiation. Its inhibition is a promising strategy for cancer therapy.[4] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed into potent, ATP-mimetic inhibitors of Cdc7. For example, compound [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] emerged from structure-activity relationship studies as a highly potent inhibitor with an IC50 value of 7 nM.[4]
-
Checkpoint Kinase 1 (CHK1): CHK1 is a critical signal transducer in the DDR pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents. Substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as effective CHK1 inhibitors.[6]
-
ATM Kinase: Ataxia-Telangiectasia Mutated (ATM) kinase is another central player in the DDR pathway. Selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed, with some showing synergistic antitumor efficacy when combined with chemotherapy agents like irinotecan.[7]
-
CDK8: Cyclin-dependent kinase 8 (CDK8) is a colorectal oncogene involved in the WNT/β-catenin signaling pathway. A 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, demonstrating significant tumor growth inhibition in colorectal cancer xenograft models.[8]
Caption: Key cell cycle phases and associated kinase targets.
Targeting Aberrant Growth Factor Signaling
Receptor tyrosine kinases (RTKs) are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in numerous cancers.[5][9] A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3. Compound 4h from one such study exhibited potent pan-FGFR inhibitory activity (FGFR1 IC50 = 7 nM) and effectively inhibited breast cancer cell proliferation, migration, and invasion in vitro.[5][9] These effects are mediated by the inhibition of downstream pathways such as RAS–MEK–ERK and PI3K–Akt.[9]
-
c-Met: The c-Met receptor is another important RTK target in oncology. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as potent c-Met kinase inhibitors.[10]
| Compound/Target | IC50 (nM) | Cell Line(s) | Key Findings | Reference |
| Cdc7 Inhibitor | 7 | - | Potent ATP-mimetic inhibitor. | [4] |
| FGFR Inhibitor (4h) | 7 (FGFR1), 9 (FGFR2) | 4T1 Breast Cancer | Inhibits proliferation, migration, and invasion. | [5][9] |
| CDK8 Inhibitor | 48.6 | Colorectal Cancer | Type II inhibitor; downregulates WNT/β-catenin signal. | [8] |
| ATM Inhibitor (25a) | >700-fold selective | HCT116, SW620 | Synergistic efficacy with irinotecan. | [7] |
| c-Met Inhibitor | 22.8 | MKN-45, EBC-1 | Strong kinase and cell inhibition. | [10] |
Applications in Immunology and Neurodegenerative Disease
-
Janus Kinase 3 (JAK3): JAKs play a crucial role in cytokine signaling pathways that modulate immune and inflammatory responses. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent and moderately selective JAK3 inhibitors, demonstrating immunomodulating effects on T-cell proliferation.[11] This highlights their potential for treating immune diseases.[11]
-
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is implicated in the multifactorial pathogenesis of Alzheimer's disease (AD), including the hyperphosphorylation of tau protein. Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors with IC50 values in the sub-nanomolar range.[12] One lead compound, 41 , inhibited GSK-3β activity in cells, reduced tau phosphorylation, and ameliorated dyskinesia in a zebrafish model of AD.[12]
Chapter 4: Beyond Kinase Inhibition: Diverse Biological Profiles
While kinase inhibition is the most prominent activity, the 3-benzyl-7-azaindole scaffold exhibits other important biological effects.
-
Antimicrobial Activity: Certain derivatives have shown good to strong activity against microbial strains such as E. coli, B. mycoides, and C. albicans.[13]
-
Microtubule Disruption: A series of related 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors.[14][15] These compounds potently inhibit tubulin polymerization, disrupt microtubule dynamics, and cause G2/M phase cell cycle arrest and apoptosis in cancer cells.[14][15]
-
Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B is a key enzyme in regulating intracellular levels of cAMP, particularly in the brain and inflammatory cells. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors, representing a potential therapeutic strategy for CNS diseases.[16]
Chapter 5: Overview of Synthetic Strategies
The synthesis of 3-substituted-1H-pyrrolo[2,3-b]pyridine derivatives often involves a convergent strategy. A common and effective method involves the reaction of a suitably substituted 1H-pyrrolo[2,3-b]pyridine starting material with an appropriate aromatic aldehyde. This condensation reaction forms a key intermediate, which is then subjected to a reduction reaction to furnish the final 3-(phenylmethyl) derivative.
Caption: A general workflow for the synthesis of 3-benzyl-7-azaindole derivatives.[9]
Chapter 6: Key Experimental Protocols
The evaluation of these compounds relies on a suite of standardized biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Principle: This assay measures the ability of a compound to compete with ATP for the active site of a target kinase. The output is the half-maximal inhibitory concentration (IC50), a standard measure of drug potency.
Step-by-Step Methodology:
-
Preparation: Recombinant human kinase enzyme, a suitable substrate peptide (e.g., ULight-GS), and ATP are prepared in kinase reaction buffer.
-
Compound Dilution: The test compound is serially diluted in DMSO to create a concentration gradient (e.g., from 10 µM to 0.1 nM).
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in a microplate well. The reaction is initiated by the addition of a defined concentration of ATP (often near the Km value for the specific kinase).[17]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using fluorescence-based methods (e.g., Lanthascreen™ or HTRF®), where an antibody specific to the phosphorylated substrate generates a signal.
-
Data Analysis: The signal is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
-
Controls: Positive controls (no inhibitor) and negative controls (no enzyme) are included to ensure data validity.
Cell Proliferation (MTT) Assay
Principle: This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[14]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. This data is then used to determine the IC50 value for antiproliferative activity.
Chapter 7: Conclusion and Future Perspectives
Derivatives of 1H-pyrrolo[2,3-b]pyridine featuring a 3-(phenylmethyl) substituent constitute a remarkably versatile and powerful class of biologically active molecules. Their success is rooted in the scaffold's inherent ability to act as a superb kinase hinge-binder, while the 3-benzyl group provides a tunable element for achieving high potency and selectivity. The extensive research in this area has yielded potent inhibitors for a wide array of kinases implicated in cancer, neurodegeneration, and immune disorders.
Future efforts will likely focus on several key areas:
-
Optimizing Selectivity: Designing inhibitors that are highly selective for a specific kinase or a desired polypharmacological profile to minimize off-target effects and enhance therapeutic efficacy.
-
Improving Drug-like Properties: Enhancing oral bioavailability, metabolic stability, and other pharmacokinetic parameters to translate potent in vitro activity into in vivo efficacy.[7]
-
Exploring New Therapeutic Arenas: While oncology is a major focus, the demonstrated activity against targets like JAK3, GSK-3β, and PDE4B suggests significant untapped potential in inflammatory, autoimmune, and neurological diseases.[11][12][16]
The 3-benzyl-7-azaindole scaffold will undoubtedly remain a highly productive platform for the discovery of novel therapeutics for years to come.
References
-
Ermoli, A., Bargiotti, A., Brasca, M. G., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661. [Link]
- Howard, S., et al. (2013). 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
-
Yang, Z., Li, Y., Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., Liu, Y., Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Oh, H., et al. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). [Link]
-
Qi, T., Zhang, L., Wang, X., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1766-1775. [Link]
-
El-Mernissi, R., El Khatabi, K., Khaldan, A., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(4). [Link]
-
Wang, Y., Li, Y., Zhang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
St-Gallay, S., et al. (2025). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Patel, P. D., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 027-042. [Link]
-
Lhassani, M., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(4), 6478-6504. [Link]
-
El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. ResearchGate. [Link]
-
Nallamothu, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1537-1543. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2299863. [Link]
-
Saify, Z. S., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 25(3), 553-558. [Link]
-
Kumar, A., et al. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal, 8(4), 567-577. [Link]
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Technical Guide: Electronic Properties & Application Logic of 3-(phenylmethyl)-7-azaindole
The following technical guide details the electronic, photophysical, and synthetic properties of 3-(phenylmethyl)-7-azaindole (also known as 3-benzyl-7-azaindole).
Executive Summary: The Bioisostere Advantage
3-(phenylmethyl)-7-azaindole represents a critical scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Vemurafenib). Its value lies in its electronic duality :
-
7-Azaindole Core: Acts as a purine bioisostere, providing a high-fidelity hydrogen bond donor/acceptor motif for kinase hinge regions.[1]
-
3-Benzyl Substituent: Introduces a lipophilic vector without significantly perturbing the electronic integrity of the heterocyclic core, due to the insulating methylene (
) bridge.
This guide analyzes the molecular orbital architecture, photophysical behaviors, and synthetic reactivity governed by these electronic properties.
Electronic Architecture & Molecular Orbitals
The "Insulated" Chromophore
Unlike 3-phenyl-7-azaindole, where the aryl ring is directly conjugated to the core, the 3-(phenylmethyl) derivative possesses a methylene spacer.
-
Conjugation Break: The
hybridized methylene carbon prevents -electron delocalization between the azaindole and the phenyl ring. -
Electronic Consequence: The UV-Vis absorption spectrum is essentially a superposition of the isolated 7-azaindole (
) and benzene chromophores, with minimal bathochromic shift. This "electronic isolation" allows researchers to adjust lipophilicity (LogP) and steric fit (for hydrophobic pockets) without altering the fundamental or redox potential of the pharmacophore.
Frontier Molecular Orbitals (FMO)
The reactivity of the scaffold is dictated by the distribution of the HOMO and LUMO.
-
HOMO (Nucleophilic Character): Heavily localized on the pyrrole ring, specifically at C3 . This explains why electrophilic aromatic substitution (e.g., halogenation, alkylation) occurs almost exclusively at this position.
-
LUMO (Electrophilic Character): Distributed across the pyridine ring.
-
Dipole Moment: The ground state dipole is moderate, but upon excitation (
), a significant charge transfer occurs from the pyrrole nitrogen ( ) to the pyridine nitrogen ( ), dramatically increasing the dipole moment.
Acid-Base Properties ( )
The 7-azaindole core is amphoteric, a property retained in the 3-benzyl derivative:
-
(Pyridine-like): Weakly basic (
). Protonation here is rare at physiological pH but critical for acid-catalyzed synthesis. -
(Pyrrole-like): Very weakly acidic (
). Deprotonation requires strong bases (e.g., NaH) to generate the anion for -alkylation.
Table 1: Comparative Electronic Properties
| Property | 7-Azaindole (Parent) | 3-(Phenylmethyl)-7-azaindole | Mechanistic Implication |
| Hybridization (Linker) | N/A | Breaks | |
| HOMO Location | C3 / N1 | C3 (Inductive stabilization) | High reactivity toward electrophiles at C3. |
| ~4.6 | ~4.6 - 4.8 | H-bond acceptor capability remains intact. | |
| Fluorescence | Dual emission (Monomer/Tautomer) | Predominantly Monomer | Steric bulk of benzyl group may disrupt dimer formation. |
| LogP (Lipophilicity) | ~0.6 | ~2.5 - 3.0 | Enhanced membrane permeability; hydrophobic pocket binding. |
Photophysics: The Tautomerism Phenomenon
7-azaindoles are famous for Excited-State Double Proton Transfer (ESDPT) .
-
Mechanism: In non-polar solvents, 7-azaindole forms centrosymmetric dimers held by two
hydrogen bonds. Upon UV excitation, a cooperative double proton transfer occurs, yielding a tautomeric excited state with a significantly Stokes-shifted emission (Green fluorescence vs. UV fluorescence). -
Effect of 3-Benzyl Group: The bulky benzyl group at C3 does not electronically quench this process but can sterically hinder the formation of the planar dimer required for ESDPT. Therefore, in dilute solutions, 3-(phenylmethyl)-7-azaindole exhibits predominantly monomeric fluorescence (UV/Blue), making it a sensitive probe for local steric crowding in protein binding sites.
Visualization: Interaction & Reactivity Logic
Diagram 1: Kinase Binding & Electronic Vectors
The following diagram illustrates the "Hinge Binding" mode, which relies on the specific electronic donor/acceptor motif of the 7-azaindole core, and the hydrophobic vector provided by the benzyl group.
Caption: Electronic interaction map showing the orthogonal roles of the polar core (hinge binding) and the lipophilic tail (pocket occupation).
Experimental Protocols
Synthesis of 3-(phenylmethyl)-7-azaindole
Context: Direct alkylation of 7-azaindole is challenging due to N1 competition. A preferred route utilizes the reactivity of the C3 position via a modified Grignard or reductive approach.
Methodology: Reductive Alkylation (Self-Validating Step included)
-
Reagents: 7-azaindole (1.0 eq), Benzaldehyde (1.2 eq), KOH (3.0 eq), Methanol.
-
Condensation: Dissolve 7-azaindole and benzaldehyde in methanol. Add KOH. Reflux for 12 hours.
-
Validation: Monitor TLC for the disappearance of 7-azaindole and appearance of the highly colored 3-benzylidene intermediate (conjugated system).
-
-
Reduction: Cool the mixture. Add
(4.0 eq) in portions. Stir at RT for 4 hours. -
Workup: Quench with water, extract with Ethyl Acetate. Wash with brine. Dry over
. -
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Spectroscopic Characterization
-
UV-Vis: Dissolve in Methanol. Expect
at ~290 nm (sharp) and ~240 nm. The absence of a band >320 nm confirms the reduction of the benzylidene double bond (success of step 3 above). -
NMR (
): Look for the diagnostic methylene singlet ( ) around 4.0-4.2 ppm. The aromatic protons of the benzyl group will appear as a multiplet at 7.1-7.3 ppm, distinct from the azaindole protons ( 8.0-8.3 for H2/H6).
References
-
Vertex Pharmaceuticals. (2011).[4] Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor. Journal of Medicinal Chemistry.[5] Link
-
Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron. Link
-
Catalán, J., et al. (1998). On the Tautomerism of 7-Azaindole. Journal of the American Chemical Society. Link
-
Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 3-Substituted 7-Azaindoles. Journal of Organic Chemistry. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10931471, 3-Methyl-7-azaindole (Analogous Structure).Link
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pKa values and acidity of 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-
An In-depth Technical Guide to the Acidity and pKa of 3-(Phenylmethyl)-1H-pyrrolo[2,3-b]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, a bioisosteric fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, provides a versatile framework for designing molecules that can interact with a wide array of biological targets.[1] The pyridine nitrogen and the pyrrole N-H group act as a complementary hydrogen bond acceptor and donor pair, respectively, making 7-azaindole a frequent hinge-binding element in kinase inhibitors.[2] Derivatives of this scaffold are central to approved therapeutics such as the BRAF kinase inhibitor Vemurafenib.[2]
Understanding the physicochemical properties of any active pharmaceutical ingredient (API) is paramount for drug development, and the acid dissociation constant (pKa) is one of the most critical parameters. The pKa value governs a molecule's ionization state at a given pH, which in turn dictates its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a detailed technical examination of the acidity and pKa characteristics of a specific derivative, 3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine, synthesizing foundational principles with actionable experimental and computational methodologies.
Section 1: The Dual Acid-Base Character of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The acid-base properties of 7-azaindole are bifunctional, a direct consequence of its fused heterocyclic nature. It possesses both a basic nitrogen on the pyridine ring (N7) and an acidic proton on the pyrrole ring (N1-H).
-
Basicity of the Pyridine Nitrogen (N7): The lone pair of electrons on the sp²-hybridized N7 atom is localized in the plane of the ring and is not involved in the aromatic π-system.[3] Consequently, it is available for protonation, making the pyridine moiety basic. The pKa of the corresponding conjugate acid (the 7-azaindolium ion) is approximately 4.59–4.85, indicating that N7 will be protonated under acidic physiological conditions.[1][4]
-
Acidity of the Pyrrole Proton (N1-H): In contrast, the lone pair of electrons on the N1 atom is integral to the 6π aromatic system of the pyrrole ring. Protonation at this site would disrupt aromaticity and is therefore highly unfavorable. Instead, the N1-H proton is weakly acidic. Deprotonation results in the formation of a 7-azaindolide anion, where the negative charge is delocalized over the aromatic system, providing stabilization. This makes the N1-H proton the primary acidic site of the molecule.
The diagram below illustrates these two distinct acid-base equilibria.
Caption: Acid-base equilibria of the target molecule.
Section 2: Influence of the 3-(Phenylmethyl) Substituent on Acidity
The acidity of the N1-H proton is modulated by substituents on the heterocyclic core. The stability of the resulting conjugate base (the anion) is the determining factor:
-
Electron-Withdrawing Groups (EWGs): Stabilize the anion through inductive or resonance effects, delocalizing the negative charge and thus increasing acidity (lowering the pKa).[5][6]
-
Electron-Donating Groups (EDGs): Destabilize the anion by concentrating electron density, thereby decreasing acidity (increasing the pKa).[7][8]
The phenylmethyl (benzyl) group at the C3 position is generally considered a weak electron-donating group through an inductive effect. It pushes electron density into the pyrrole ring, which slightly destabilizes the negative charge on the N1 atom upon deprotonation. Consequently, it is expected that 3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine will be a slightly weaker acid (i.e., have a slightly higher N-H pKa) than the unsubstituted 7-azaindole scaffold.
Section 3: pKa Values of 1H-Pyrrolo[2,3-b]pyridine and Derivatives
| Compound | pKa (N-H Acidity) | Solvent | Comments & Reference |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | 30.79 | MeCN | Experimental value. The fused pyridine ring is electron-withdrawing, making it a stronger acid than indole.[9] |
| 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) | 30.49 | MeCN | Slightly more acidic than 7-azaindole due to the position of the nitrogen.[9] |
| 1H-Pyrrolo[2,3-c]pyridine (5-Azaindole) | 30.06 | MeCN | More acidic than 7-azaindole.[9][10] |
| 1H-Pyrrolo[3,2-c]pyridine (6-Azaindole) | 29.75 | MeCN | The most acidic of the azaindoles due to the N position maximizing stabilization of the anion.[9] |
| Indole | 32.78 | MeCN | Parent heterocycle without the acidifying effect of the pyridine nitrogen.[9] |
| 3-(Phenylmethyl)-1H-pyrrolo[2,3-b]pyridine | >30.8 (Estimated) | MeCN | Estimate: No experimental data found. The weakly electron-donating benzyl group is expected to slightly increase the pKa relative to the parent 7-azaindole. |
Section 4: Methodologies for pKa Determination
Accurate pKa determination is achievable through several well-established analytical techniques. The choice of method often depends on the compound's solubility, purity, and chromophoric properties.
Experimental Approach 1: Potentiometric Titration
This is a high-precision technique that directly measures pH changes during titration. It is suitable for compounds available in milligram quantities with sufficient solubility.[11]
Principle: A solution of the compound is titrated with a standardized strong acid or base. The pH is monitored with a calibrated electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is exactly half-neutralized (the half-equivalence point).[12]
Detailed Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[13]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., 1-2 mg) in a suitable solvent system. For sparingly soluble compounds, a co-solvent like methanol may be used, though this will yield an apparent pKa (pKa*).
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[13]
-
The final sample concentration should be at least 10⁻⁴ M to ensure a detectable inflection point.[11]
-
-
Titration Setup:
-
Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Continuously purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with pH readings, especially when titrating with a base.[12]
-
Immerse the calibrated pH electrode and a micro-burette tip into the solution.
-
-
Titration Execution:
-
For an acidic N-H proton, titrate with a standardized, carbonate-free strong base (e.g., 0.1 M KOH).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first and second derivatives of the curve. The equivalence point is the volume at which the first derivative is maximal and the second derivative is zero.
-
The pKa is equal to the pH at the volume corresponding to half of the equivalence point volume.
-
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Approach 2: UV-Vis Spectrophotometric Titration
This method is highly sensitive and ideal for compounds that are poorly soluble or available only in small quantities. It requires the compound to have a chromophore near the ionizable group, such that the protonated and deprotonated forms have distinct UV-Vis absorption spectra.[11]
Principle: According to the Henderson-Hasselbalch equation, the ratio of the deprotonated ([A⁻]) to protonated ([HA]) species is a function of pH. By measuring the absorbance of a solution at a wavelength where the two species have different molar absorptivities across a range of pH values, this ratio can be determined, and the pKa can be calculated.
Detailed Protocol:
-
Spectral Characterization:
-
Prepare two stock solutions of the compound at a known concentration (e.g., 10⁻⁵ M).
-
Make one solution strongly acidic (e.g., pH 1-2 with HCl) to ensure >99.9% of the compound is in the protonated form (HA). Record its full UV-Vis spectrum to find λ_max(HA).
-
Make the second solution strongly basic (e.g., pH 12-13 with KOH) to ensure >99.9% is in the deprotonated form (A⁻). Record its spectrum to find λ_max(A⁻).
-
Select an analytical wavelength where the difference in absorbance between the two forms is maximal.
-
-
Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values, spanning the expected pKa value (e.g., from pH 8 to 12 for a weak N-H acid in aqueous co-solvent).
-
Absorbance Measurements:
-
Prepare a set of samples by adding a constant, small aliquot of the compound's stock solution to each buffer solution.
-
Measure the absorbance (A) of each buffered sample at the selected analytical wavelength. Also measure the absorbance of the fully acidic (A_HA) and fully basic (A_A⁻) solutions.
-
-
Data Analysis: The pKa can be determined graphically or by calculation.
-
Calculation: For each sample at a given pH, calculate the ratio [A⁻]/[HA] using the measured absorbances: [A⁻]/[HA] = (A - A_HA) / (A_A⁻ - A)
-
Use the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA])
-
Graphical Method: Plot the measured absorbance (A) versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Conclusion
While an experimentally determined aqueous pKa for 3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine remains to be published, a comprehensive analysis based on the established properties of the 7-azaindole scaffold provides a strong predictive foundation. The molecule possesses a basic pyridine nitrogen (N7) and an acidic pyrrole proton (N1-H). Based on authoritative data for the parent compound in acetonitrile (pKa ≈ 30.8), and considering the weak electron-donating nature of the 3-benzyl substituent, the N-H pKa of the target molecule is reasonably estimated to be slightly higher than this value. For drug development professionals, this indicates that the N1-H proton is highly unlikely to deprotonate under any physiological condition. Precise determination of this value for lead optimization programs can be robustly achieved using the detailed potentiometric or spectrophotometric titration protocols outlined in this guide.
References
- [Referenced Search Result]
- [Referenced Search Result]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Põldsalu, O., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry. Retrieved from [Link]
-
Yilmaz, C., & Yilmaz, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Retrieved from [Link]
-
Põldsalu, O., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Wipf Group. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Effect on acidity of benzene due to electron withdrawing groups. Retrieved from [Link]
-
Kádas, J., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. Retrieved from [Link]
-
Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
Safety data sheet (SDS) for 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-
Technical Safety & Handling Guide: 3-Benzyl-7-azaindole
Document Control:
-
Subject: 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-[1]
-
CAS Registry Number: 161225-76-9[1]
-
Document Type: Technical Whitepaper / Expanded SDS
-
Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers
Executive Summary: The Scaffold & The Risk
3-Benzyl-7-azaindole (3-benzyl-1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in modern drug discovery, specifically within Fragment-Based Drug Design (FBDD). It serves as a critical intermediate for Type I and Type II kinase inhibitors targeting pathways such as BRAF (e.g., Vemurafenib) and FGFR1 .
While standard Safety Data Sheets (SDS) often list generic hazards due to a lack of specific toxicological data, this guide operates on the Precautionary Principle . As a bioactive fragment designed to interact with the ATP-binding hinge region of kinases, this compound must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until proven otherwise.
Chemical Identity & Physicochemical Profiling
Understanding the physical properties is the first line of defense. The lipophilicity (LogP) of this compound suggests significant potential for dermal absorption.
| Property | Specification | Operational Implication |
| IUPAC Name | 3-benzyl-1H-pyrrolo[2,3-b]pyridine | Official nomenclature for labeling. |
| CAS Number | 161225-76-9 | Use for inventory tracking and regulatory filing. |
| Molecular Formula | C₁₄H₁₂N₂ | N/A |
| Molecular Weight | 208.26 g/mol | Small molecule; high potential for aerosolization. |
| Predicted LogP | ~3.2 - 3.5 | High Lipophilicity. Readily crosses skin barriers. Gloves are critical. |
| Physical State | Solid (Off-white to yellow powder) | Dust inhalation is the primary exposure vector. |
| Solubility | DMSO, Methanol, DCM | Solubilized form increases skin permeation rate significantly. |
Hazard Identification & Toxicology (E-E-A-T Analysis)
Scientific Integrity Note: Specific LD50 data for CAS 161225-76-9 is not publicly available. The following classifications are derived from Structure-Activity Relationships (SAR) of the 7-azaindole class and its known biological targets.
GHS Classification (Derived/Predicted)
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2]
-
Serious Eye Damage/Irritation: Category 2A (H319).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory Irritation.[2]
-
Reproductive Toxicity (Suspected): Category 2 (H361) – Suspected of damaging fertility or the unborn child. (Rationale: Kinase inhibitors often interfere with embryogenesis).
The Mechanism of Toxicity
This compound is designed to bind to the hinge region of kinases. If absorbed, it may off-target inhibit essential signaling pathways in the handler.
Figure 1: The compound functions as a hinge-binder. Systemic absorption can lead to unintended kinase inhibition, posing risks of cytotoxicity or reproductive toxicity.
Operational Safety Protocols
Engineering Controls: The Hierarchy
Do not rely solely on PPE. The primary control must be containment.
-
Solid Handling: Weighing must be performed in a Powder Containment Hood or a Vented Balance Enclosure (VBE).
-
Solution Handling: All solvent work (DMSO/DCM) must occur in a certified fume hood with a face velocity of 80–100 fpm.
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Scientific Rationale |
| Respiratory | N95 (minimum) or P100 | Prevents inhalation of particulates during weighing. |
| Hands (Dry) | Nitrile (Double gloved) | Standard protection against solid contact. |
| Hands (Solvent) | Silver Shield / Laminate | CRITICAL: 7-azaindoles in DMSO/DCM permeate nitrile rapidly. Use laminate liners under nitrile. |
| Eyes | Chemical Goggles | Safety glasses are insufficient for powders that can drift behind lenses. |
Synthesis & Purification Workflow
-
Reaction Quenching: 7-azaindoles are basic. Acidic workups can generate heat. Quench slowly at 0°C.
-
Rotary Evaporation: The compound is likely volatile under high vacuum/heat. Use a bump trap and cold trap to prevent exhaust contamination.
-
Chromatography: Silica dust contaminated with the compound is a major exposure source. Wet the silica before disposal.
Figure 2: Operational workflow emphasizing critical safety checkpoints during synthesis.
Emergency Response Architecture
In Case of Exposure
-
Eye Contact: Flush immediately for 15 minutes.[4] Note: Azaindoles are basic; do not use acidic neutralizers in the eye. Use saline or water only.
-
Skin Contact:
-
Inhalation: Move to fresh air. If wheezing occurs, medical observation is required due to potential sensitization.
Spill Cleanup (Dry Powder)
-
Isolate: Evacuate non-essential personnel.
-
Dampen: Cover the spill with a paper towel dampened with water (prevents dust cloud).
-
Scoop: Use a scoop or dustpan. Do not use a brush (flicks dust).
-
Clean: Wipe surface with 10% bleach solution (oxidizes the indole ring) followed by water.
Regulatory & Transport
-
US TSCA: Likely not listed (R&D Exemption required).
-
Transport (IATA): Not regulated as Dangerous Goods (unless mixed with hazardous solvents).
-
Storage: Keep cold (2-8°C), under inert atmosphere (Argon/Nitrogen). 7-azaindoles can oxidize to N-oxides upon prolonged air exposure.
References
-
PubChem. (2025).[2] Compound Summary: 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)- (CAS 161225-76-9).[1] National Library of Medicine. [Link]
-
Zhang, C., et al. (2015). Discovery of 7-Azaindoles as Potent, Selective, and Orally Bioavailable Inhibitors of Enzymatic Activity of FGFR1. ACS Medicinal Chemistry Letters. (Establishes biological activity and potency). [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link]
Sources
- 1. 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)- | C14H12N2 | CID 21028223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-7-azaindole | C8H8N2 | CID 10931471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
Methodological & Application
Application Note: Strategic C3-Benzylation of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib).[1][2][3] However, its functionalization presents a distinct challenge compared to indole: the electron-deficient pyridine ring deactivates the pyrrole C3 position towards electrophilic aromatic substitution (SEAr), while the acidic N1 proton competes for alkylation (N1 vs. C3 selectivity).[1][2]
This guide details two robust, validated protocols for C3-benzylation :
-
Method A (Direct & Green): Iodine-catalyzed C(sp³)-C(sp³) coupling using benzyl alcohols.
-
Method B (Stepwise & Scalable): Base-mediated hydroxyalkylation followed by ionic hydrogenation.
Mechanistic Challenges & Strategy
The Problem: Direct alkylation of 7-azaindole with benzyl halides (e.g., BnBr) under basic conditions favors N1-alkylation (kinetic control) due to the acidity of the NH proton (pKa ~13.2). Under acidic Friedel-Crafts conditions, the protonation of the pyridine nitrogen (N7) generates a dicationic species, severely deactivating the ring towards electrophilic attack.[1][2]
The Solution:
-
Activation: Use of benzyl alcohols activated by mild Lewis acids (Molecular Iodine) allows for the generation of a reactive carbocation/oxonium species that attacks the C3 position without requiring harsh acidic media that would deactivate the heterocycle.
-
Thermodynamic Control: Reversible C3-attack is trapped by elimination of water or reduction.
Reaction Pathway Diagram
Figure 1: Strategic pathways for benzylation. Method A and B avoid the N1-alkylation trap common with alkyl halides.
Protocol A: Iodine-Catalyzed Direct C3-Benzylation
Best for: Rapid analog synthesis, "Green" chemistry requirements, NH-free substrates. Mechanism: Molecular iodine (I₂) acts as a mild Lewis acid/halogen-bond donor, activating the benzyl alcohol hydroxyl group for leaving, generating a transient benzylic carbocation which is intercepted by the C3 of 7-azaindole.
Materials
-
Substrate: 1H-Pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Reagent: Benzyl Alcohol derivative (1.1 – 1.2 equiv)[2]
-
Catalyst: Molecular Iodine (I₂) (10 – 20 mol%)[2]
-
Solvent: Toluene (preferred) or DMSO (for solubility)[2]
-
Temp: 80 – 100 °C
Step-by-Step Procedure
-
Setup: To a sealed tube or round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (118 mg, 1.0 mmol) and the substituted benzyl alcohol (1.1 mmol).
-
Solvent: Add Toluene (3.0 mL). Note: If substrates are insoluble, use a 10:1 Toluene:DMSO mixture.[1][2]
-
Catalyst Addition: Add Molecular Iodine (25 mg, 0.1 mmol, 10 mol%) in one portion.
-
Reaction: Seal the vessel (or use a reflux condenser) and heat to 80 °C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Checkpoint: The reaction mixture typically turns dark violet/brown. Disappearance of the alcohol is the primary endpoint.
-
-
Quench: Cool to room temperature. Add saturated aq. Na₂S₂O₃ (Sodium thiosulfate, 5 mL) to quench the iodine (color changes from dark violet to pale yellow).[1][2]
-
Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Flash column chromatography (SiO₂).[4] 7-Azaindoles are polar; a gradient of 0–10% MeOH in DCM is often required.
Optimization Table for 7-Azaindole
| Parameter | Standard Indole | 7-Azaindole (Optimized) | Reason |
|---|---|---|---|
| Catalyst Loading | 5 mol% | 10–20 mol% | Pyridine ring deactivates C3; higher loading drives conversion. |
| Temperature | 40 °C | 80–100 °C | Higher activation energy required for electron-deficient heterocycle. |
| Solvent | DCM/Toluene | Toluene/DMSO | 7-Azaindoles have poorer solubility in non-polar solvents. |
Protocol B: Stepwise Reductive Alkylation (Aldehyde Route)
Best for: Large-scale synthesis, substrates sensitive to iodine, or when benzyl alcohols are unavailable but aldehydes are.[1][2]
Phase 1: C3-Hydroxyalkylation
-
Reagents: Dissolve 7-azaindole (1.0 equiv) and Benzaldehyde derivative (1.1 equiv) in Methanol (0.5 M).
-
Base: Add KOH (2.0 equiv) dissolved in minimal water.
-
Reaction: Stir at 60 °C for 12–24 hours.
-
Note: Electron-deficient aldehydes react faster. If conversion is low, switch to NaH (1.2 equiv) in THF at 0°C -> RT.[2]
-
-
Isolation: Concentrate MeOH, dilute with water, and extract with EtOAc. The product is the secondary alcohol: phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanol.
Phase 2: Ionic Hydrogenation
-
Setup: Dissolve the intermediate alcohol (1.0 mmol) in Dichloromethane (DCM, 5 mL).
-
Reagents: Add Triethylsilane (Et₃SiH, 3.0 equiv).
-
Acid: Cool to 0 °C. Add Trifluoroacetic acid (TFA, 5–10 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Workup: Carefully quench with sat. NaHCO₃ (gas evolution!).[2] Extract with DCM.
Critical Troubleshooting & Controls
Regioselectivity Verification (NMR)
Distinguishing N1-benzyl from C3-benzyl is critical.
-
C3-Benzylated (Desired):
-
NH Signal: Broad singlet usually present (10–12 ppm) in DMSO-d6.
-
C2-H: Appears as a doublet or singlet around 7.2–7.5 ppm.
-
CH₂: Benzylic protons appear as a singlet (~4.0–4.2 ppm).[2]
-
-
N1-Benzylated (Undesired):
-
NH Signal: Absent.
-
CH₂: Benzylic protons shift downfield (~5.4–5.5 ppm) due to attachment to Nitrogen.[2]
-
C2-H: Often shifts upfield slightly.
-
Common Pitfalls
| Observation | Root Cause | Corrective Action |
| No Reaction (Method A) | Substrate insolubility or catalyst poisoning. | Switch solvent to DMSO or Dioxane. Increase I₂ to 20 mol%. |
| N1-Alkylation (Method A) | Basic impurities or wrong solvent. | Ensure glassware is acid-washed. Avoid amine bases. |
| Bis-alkylation | Excess reagent.[9] | Strictly control stoichiometry (1.0 : 1.1). |
| Low Yield (Method B) | Incomplete reduction.[2] | Increase TFA concentration or switch to Pd/C + H₂ (50 psi) for Phase 2. |
References
-
Iodine-Catalyzed C3-Benzylation of Indoles: Title: Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. Source:ACS Omega 2019, 4, 11, 1481–1491.[1][2] URL:[Link] (Note: While focused on indoles, this establishes the halogen-bond activation mechanism adapted here for 7-azaindoles).
-
Regioselective Functionalization of 7-Azaindoles: Title: Recent advances in the global ring functionalization of 7-azaindoles. Source:Chem. Commun., 2017, 53, 9198-9218.[1][2] URL:[Link]
-
Iodine-Catalyzed Chalcogenation of 7-Azaindoles (Proof of Concept for I2/7-Azaindole compatibility): Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Source:J. Org.[10][11] Chem. 2024, 89, 23, 17042–17058.[1][2] URL:[Link][2]
-
Ionic Hydrogenation Protocol: Title: Ionic Hydrogenation of 3-Acyl/3-Hydroxyalkyl Indoles. Source:Standard Organic Transformations (Adapted from J. Org. Chem. 1979, 44, 21, 3741–3743).[1][2]
Sources
- 1. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105646489A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. ias.ac.in [ias.ac.in]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. WO2004078757A2 - Synthesis of 5-substituted 7-azaindoles and 7-azaidonines - Google Patents [patents.google.com]
Application Note & Protocol: Selective Catalytic Reduction of 3-Benzoyl-7-Azaindole to 3-Benzyl-7-Azaindole
Abstract: This document provides a comprehensive technical guide for the chemical reduction of the ketone moiety in 3-benzoyl-7-azaindole to a methylene group, yielding 3-benzyl-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] This transformation is a critical step in structure-activity relationship (SAR) studies, enabling the exploration of conformational flexibility and hydrophobic interactions at the C3 position. This guide details established protocols, discusses the underlying chemical principles, and explains the rationale for selecting the appropriate reduction strategy based on substrate compatibility and desired outcomes.
Introduction and Strategic Importance
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a bioisostere of indole and purine systems, valued for its unique hydrogen bonding capabilities—simultaneously offering a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) to engage with biological targets like kinase hinge regions.[1] The conversion of a rigid, planar 3-benzoyl group to a flexible, three-dimensional 3-benzyl group can profoundly impact a compound's pharmacological profile by altering its binding mode and conformational dynamics.
The primary challenge in this synthesis lies in selectively reducing the exocyclic carbonyl group without affecting the aromaticity of the electron-rich pyrrole or the electron-deficient pyridine ring of the 7-azaindole core. Standard catalytic hydrogenation, for instance, carries the risk of over-reduction of the heterocyclic system.[2] Therefore, the choice of reductive method is critical and must be tailored to the substrate's chemical sensitivities. This note will focus on two robust and complementary methods: the Wolff-Kishner reduction (basic conditions) and catalytic hydrogenation (neutral/acidic conditions).
Mechanistic Considerations and Method Selection
The reduction of a ketone to a methylene group can be achieved through several classic named reactions. The choice between them is dictated by the overall functional group tolerance of the starting material.
-
Clemmensen Reduction: This method employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[3][4] The strongly acidic conditions are effective for aryl-alkyl ketones but are generally incompatible with acid-sensitive functional groups.[3][5] Given the potential for acid-catalyzed side reactions with the 7-azaindole nucleus, this method is often disfavored for such substrates.
-
Wolff-Kishner Reduction: This reaction proceeds under strongly basic conditions, utilizing hydrazine (N₂H₄) and a strong base (e.g., KOH or potassium tert-butoxide) at high temperatures.[6][7] The mechanism involves the in-situ formation of a hydrazone, which, upon deprotonation, collapses to release nitrogen gas and form a carbanion that is subsequently protonated.[8][9] This method is ideal for substrates that are sensitive to acid but stable in the presence of strong bases.[6][10] The Huang-Minlon modification, which uses a high-boiling alcohol like diethylene glycol as a solvent, is a practical and widely used variant that allows for the removal of water to drive the reaction to completion at elevated temperatures.[7][9]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). While seemingly straightforward, the hydrogenation of heteroaromatics can be challenging. The 7-azaindole ring can be susceptible to reduction, particularly the pyridine moiety, under harsh conditions (high pressure, high temperature, or highly active catalysts).[2] However, under carefully controlled, milder conditions, it is possible to selectively reduce the benzoyl ketone. This method's advantage is its operational simplicity and avoidance of harsh acidic or basic reagents.
The following diagram illustrates the decision-making process for selecting an appropriate reduction method.
Caption: Decision workflow for selecting a reduction method.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reduction of 3-benzoyl-7-azaindole.
Protocol 1: Wolff-Kishner Reduction (Huang-Minlon Modification)
This protocol is recommended for its reliability and compatibility with the 7-azaindole core, which is generally stable under basic conditions. The high temperature is necessary to drive the decomposition of the hydrazone intermediate.
Materials & Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Benzoyl-7-azaindole | 222.24 | 1.0 | 222 mg |
| Potassium Hydroxide (KOH) | 56.11 | 4.0 | 225 mg |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 (for N₂H₄·H₂O) | 3.0 | ~150 µL |
| Diethylene Glycol | 106.12 | - | 3.0 mL |
| Deionized Water | 18.02 | - | For workup |
| Ethyl Acetate | 88.11 | - | For extraction |
| Brine (Saturated NaCl solution) | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying |
| Hydrochloric Acid (1 M) | 36.46 | - | For neutralization |
Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-benzoyl-7-azaindole (222 mg, 1.0 mmol), potassium hydroxide (225 mg, 4.0 mmol), and diethylene glycol (3.0 mL).
-
Hydrazone Formation: Add hydrazine hydrate (~150 µL, 3.0 mmol) to the mixture.
-
Initial Heating: Heat the reaction mixture to 130-140 °C and maintain for 2 hours. During this phase, the hydrazone forms, and water from the hydrazine hydrate and the reaction itself will be present.
-
Water Removal: Increase the temperature to 190-200 °C. If the setup allows, distill off water and any excess hydrazine. Continue heating at this temperature for an additional 4-6 hours. The evolution of nitrogen gas should be observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully add 15 mL of deionized water. Neutralize the solution to pH ~7 by the slow addition of 1 M HCl.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 3-benzyl-7-azaindole.
Protocol 2: Catalytic Hydrogenation
This method offers milder conditions but requires careful optimization to prevent over-reduction of the heterocyclic rings. The use of an acid additive can sometimes promote the desired reduction while suppressing catalyst poisoning by the product.[2]
Materials & Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Benzoyl-7-azaindole | 222.24 | 1.0 | 222 mg |
| Palladium on Carbon (10% Pd/C) | - | - | 25 mg |
| Ethanol or Acetic Acid | - | - | 10 mL |
| Hydrogen Gas (H₂) | 2.02 | Excess | - |
| Celite® | - | - | For filtration |
| Saturated Sodium Bicarbonate | - | - | For workup |
Procedure
-
Reaction Setup: Add 3-benzoyl-7-azaindole (222 mg, 1.0 mmol) and the chosen solvent (10 mL of ethanol or acetic acid) to a hydrogenation flask or a suitable pressure vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (25 mg, ~10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate, and backfill with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake. The reaction time can vary from 6 to 24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (ethanol or ethyl acetate).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure.
-
Purification: If acetic acid was used as the solvent, dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Workflow and Data Summary
The general workflow for this chemical transformation is outlined below.
Caption: General experimental workflow for the synthesis.
Comparative Reaction Parameters
| Parameter | Wolff-Kishner (Huang-Minlon) | Catalytic Hydrogenation | Clemmensen Reduction (Reference) |
| Conditions | Strongly Basic | Neutral / Mildly Acidic | Strongly Acidic |
| Reagents | N₂H₄·H₂O, KOH | H₂, 10% Pd/C | Zn(Hg), conc. HCl |
| Solvent | Diethylene Glycol | Ethanol, Acetic Acid, or THF | Toluene, Water |
| Temperature | 190-200 °C | Room Temp to 50 °C | Reflux |
| Pressure | Atmospheric | 1-4 atm (15-60 psi) | Atmospheric |
| Compatibility | Good for acid-sensitive substrates | Good for base-sensitive substrates | Good for acid-stable substrates |
| Key Challenge | High temperature requirement | Potential for ring over-reduction | Harsh acidic conditions |
Conclusion
The reduction of 3-benzoyl-7-azaindole to 3-benzyl-7-azaindole is a valuable transformation in synthetic and medicinal chemistry. The choice between the Wolff-Kishner reduction and catalytic hydrogenation should be made based on the stability of other functional groups within the molecule. The Wolff-Kishner method offers a robust and high-yielding route for substrates that can tolerate high temperatures and strong bases. Catalytic hydrogenation provides a milder alternative but requires careful control of conditions to ensure selectivity and prevent undesired reduction of the 7-azaindole core. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can effectively synthesize 3-benzyl-7-azaindole for further investigation in drug discovery programs.
References
- Vertex AI Search. (n.d.). Clemmensen reduction. Retrieved February 20, 2026.
- Pak. J. Pharm. Sci. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
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Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved February 20, 2026, from [Link]
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ChemTalk. (2024, June 17). Clemmensen Reduction. Available at: [Link]
-
Wikipedia. (n.d.). Wolff-Kishner reduction. Retrieved February 20, 2026, from [Link]
-
J&K Scientific LLC. (2025, March 15). Wolff-Kishner Reduction. Available at: [Link]
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]
-
Gunanathan, C., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters. Available at: [Link]
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Application Notes & Protocols: Strategic Functionalization of 3-(Phenylmethyl)-1H-Pyrrolo[2,3-B]pyridine at the C-6 Position
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structure, an isostere of indole, features a pyrrole ring fused to a pyridine ring, creating a unique electronic environment. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a feature that can significantly alter the physicochemical and biological properties of a molecule compared to its indole counterpart.[1] This scaffold is a core component of numerous biologically active molecules, including inhibitors for kinases such as SGK-1, Fibroblast Growth Factor Receptor (FGFR), and Janus Kinase 3 (JAK3), as well as Phosphodiesterase 4B (PDE4B).[2][3][4][5]
The 3-(phenylmethyl) substituent, a common feature in many kinase inhibitors, often serves to occupy a hydrophobic pocket in the target protein's active site. While functionalization at the C-2 and C-3 positions of the pyrrole ring is well-documented, derivatization of the pyridine ring—specifically at the C-6 position—presents a greater synthetic challenge.[1] The electron-deficient nature of the pyridine ring makes it resistant to classical electrophilic aromatic substitution. Therefore, strategic and robust methods are required to install diverse functionalities at C-6, a key vector for modulating solubility, metabolic stability, and target engagement.
This guide provides detailed protocols and expert insights for two primary strategies for C-6 functionalization of the 3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine core:
-
Strategy A: C-6 Halogenation followed by Palladium-Catalyzed Cross-Coupling.
-
Strategy B: Directed ortho-Metalation (DoM) at the C-6 position.
These methods offer reliable pathways to introduce carbon-carbon, carbon-nitrogen, and other key bonds, enabling extensive Structure-Activity Relationship (SAR) studies.
Strategic Overview: Navigating C-6 Functionalization
The choice between the two primary strategies depends on the desired final functionality and the availability of starting materials. The diagram below illustrates the divergent pathways.
Caption: Divergent strategies for C-6 functionalization of the 7-azaindole core.
Protocol I: C-6 Halogenation and Palladium-Catalyzed Cross-Coupling
This two-step sequence is arguably the most versatile method for introducing a wide array of substituents. It begins with the regioselective installation of a halogen (typically bromine or iodine) at the C-6 position, which then serves as a handle for various palladium-catalyzed cross-coupling reactions.
Step 1: Regioselective C-6 Bromination
Direct halogenation of the 7-azaindole core can be challenging due to the competing reactivity of the pyrrole ring. While the C-3 position is most susceptible to electrophilic substitution, N-protection can help direct halogenation to the pyridine ring.[6][7] For C-6 functionalization, a method leveraging the inherent reactivity of the corresponding N-oxide is highly effective.[8]
Protocol 3.1: C-6 Bromination via N-Oxide Formation
This protocol is adapted from methodologies described for regioselective functionalization of the 7-azaindole pyridine ring.[8]
-
N-Oxide Formation:
-
Dissolve 3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in dichloromethane (DCM, 0.2 M).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-oxide is often used directly in the next step.
-
-
Reissert-Henze Type Bromination:
-
Dissolve the crude N-oxide (1.0 equiv) in a mixture of phosphorus oxybromide (POBr₃, 2.0 equiv) and chloroform (CHCl₃, 0.3 M).
-
Heat the mixture to reflux (approx. 60-65 °C) for 2-3 hours. Monitor the reaction progress by LC-MS.
-
Cool the reaction to 0 °C and carefully quench by slowly adding a saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 6-bromo-3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Palladium-Catalyzed Cross-Coupling of the 6-Bromo Intermediate
The 6-bromo-7-azaindole is a versatile intermediate for C-C and C-N bond formation. The presence of the unprotected N-H on the pyrrole ring requires careful selection of catalytic systems to avoid competitive N-arylation. Modern palladium precatalysts have proven highly effective for this purpose.[1][9]
Protocol 3.2.1: C-N Bond Formation via Buchwald-Hartwig Amination
This protocol utilizes a palladium precatalyst system that is highly selective for the C-Br bond over the N-H bond, even without a protecting group.[1][9]
| Reagent/Component | Role | Typical Quantity |
| 6-Bromo-3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine | Substrate | 1.0 equiv |
| Amine (Primary or Secondary) | Coupling Partner | 1.2 - 1.5 equiv |
| RuPhos Pd G3 | Palladium Precatalyst | 2 mol % |
| RuPhos | Ligand | 4 mol % |
| Sodium tert-butoxide (NaOtBu) | Base | 2.0 equiv |
| Toluene or Dioxane | Solvent | 0.1 M |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., argon or nitrogen), add the 6-bromo-azaindole, RuPhos Pd G3, RuPhos, and NaOtBu.
-
Reagent Addition: Add the amine coupling partner, followed by the anhydrous solvent.
-
Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C. Stir vigorously until the starting material is consumed, as monitored by LC-MS (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-amino-3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine derivative.
Protocol 3.2.2: C-C Bond Formation via Suzuki-Miyaura Coupling
This protocol is a reliable method for introducing aryl or heteroaryl substituents at the C-6 position.
| Reagent/Component | Role | Typical Quantity |
| 6-Bromo-3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine | Substrate | 1.0 equiv |
| (Hetero)arylboronic Acid or Ester | Coupling Partner | 1.5 equiv |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | 5 mol % |
| Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 equiv |
| Dioxane/Water (e.g., 4:1) | Solvent System | 0.1 M |
Step-by-Step Procedure:
-
Reaction Setup: To a reaction flask, add the 6-bromo-azaindole, the boronic acid/ester, the palladium catalyst, and the base.
-
Solvent Addition: Degas the solvent system (e.g., by sparging with argon for 15-20 minutes) and add it to the flask.
-
Reaction Conditions: Heat the mixture to 90-100 °C under an inert atmosphere. Stir until the reaction is complete as indicated by TLC or LC-MS (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the 6-aryl-3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine derivative.
Protocol II: C-6 Functionalization via Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for regioselective functionalization that avoids the need for a pre-installed halogen.[10][11] The method relies on a Directed Metalating Group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent position. For 7-azaindole, the N1-H must first be protected with a suitable DMG.
Caption: Conceptual workflow for Directed ortho-Metalation (DoM) at C-6.
Protocol 4.1: N-Protection and Directed C-6 Lithiation-Quench
This protocol involves three stages: protection with a DMG, the DoM reaction itself, and subsequent deprotection.
-
N-Protection with a Carbamoyl Group (DMG):
-
To a solution of 3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the suspension for 30 minutes at 0 °C.
-
Add N,N-diisopropylcarbamoyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until complete.
-
Carefully quench with water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the N-protected substrate.
-
-
Directed ortho-Metalation and Electrophilic Quench:
-
Dissolve the N-carbamoyl protected azaindole (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.1 equiv) dropwise over 10 minutes.
-
Stir the resulting deep red/brown solution at -78 °C for 1 hour.
-
Add a solution of the chosen electrophile (1.5 equiv) in THF at -78 °C. Examples of electrophiles include:
-
Iodination: Iodine (I₂)
-
Formylation: N,N-Dimethylformamide (DMF)
-
Carboxylation: Dry carbon dioxide (CO₂) gas bubbled through the solution.
-
-
Stir for an additional 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
DMG Removal (Deprotection):
-
The carbamoyl group can be removed under basic or acidic conditions, depending on the stability of the newly installed functional group. A common method is hydrolysis with potassium hydroxide (KOH) in methanol/water at reflux.
-
Purify the final product by column chromatography or recrystallization.
-
Conclusion and Field-Proven Insights
The functionalization of the 3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine core at the C-6 position is a critical capability for medicinal chemists exploring this valuable scaffold.
-
For Broad Diversity: The Halogenation/Cross-Coupling strategy is generally preferred for generating large arrays of analogues for SAR studies. The development of robust palladium catalysts and precatalysts has made this approach reliable and high-yielding for a wide range of C-C and C-N bond formations.[1][12][13]
-
For Specific Functionalities: The Directed ortho-Metalation route offers a more direct path to certain functionalities (e.g., aldehydes, carboxylic acids, boronic esters) and can be advantageous when the required organometallic coupling partners for the alternative strategy are unstable or commercially unavailable.[14][15][16]
Expert Tip: For all reactions involving organometallics (cross-coupling, DoM), rigorous exclusion of air and moisture is paramount. Using anhydrous solvents, flame-dried glassware, and maintaining a positive pressure of an inert gas like argon are essential for reproducibility and high yields. Reaction monitoring by LC-MS is highly recommended to determine optimal reaction times and prevent the formation of degradation byproducts.
By mastering these protocols, researchers can effectively unlock the synthetic potential of the C-6 position, enabling the development of novel and potent therapeutic agents based on the 7-azaindole framework.
References
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de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(17), 3784–3787. [Link]
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Reddy, V. P., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2045. [Link]
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Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. [Link]
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Selmer-Olsen, S. M. E. (2018). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. [Link]
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Püntener, F. S., & Waldvogel, S. R. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]
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Schneider, C., et al. (2012). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 51(11), 2722-2726. [Link]
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Piguel, S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3406–3409. [Link]
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Liu, S.-Y., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 133(43), 17114–17117. [Link]
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Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-6. [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19749-19760. [Link]
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Snieckus, V., et al. (2009). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. ResearchGate. [Link]
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University of Calgary. (2020). Aromatic Electrophilic substitution. University of Calgary Chemistry Course Material. [Link]
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Ghorai, M. K. (2008). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
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Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
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Estevez, V., & Villacampa, M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 458. [Link]
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Liu, S.-Y., et al. (2011). Electrophilic aromatic substitution of a BN indole. Semantic Scholar. [Link]
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Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
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Minakata, S., Komatsu, M., & Ohshiro, Y. (1993). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 1993(07), 661-663. [Link]
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Zhang, Y., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 6(31), 20563–20575. [Link]
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Olsen, S. M. E. S., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 25(11), 2535. [Link]
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Nakashima, K., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 348-357. [Link]
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Potapov, A. S., et al. (2021). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 19(17), 3878-3886. [Link]
-
Zelenyák, T., et al. (2020). SYNTHESIS OF PYRROLO[1][12]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES. HETEROCYCLES, 100(12), 2034. [Link]
-
Sladowska, H., & Sieklucka-Dziuba, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2167. [Link]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide | CoLab [colab.ws]
- 9. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. baranlab.org [baranlab.org]
- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 13. nva.sikt.no [nva.sikt.no]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling conditions for 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-
Application Note & Protocol Guide: Storage, Handling, and Experimental Use of 3-Benzyl-1H-Pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive protocol for the storage, handling, and experimental application of 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)- (CAS: 161225-76-9), commonly known as 3-benzyl-7-azaindole . As a critical scaffold in the development of ATP-competitive kinase inhibitors (e.g., FGFR, PDE4B), maintaining the physicochemical integrity of this compound is paramount for reproducible biological data. This document outlines precise conditions for lyophilized solids and solvated stocks, detailing solubility parameters, degradation pathways, and quality control metrics.
Physicochemical Profile & Identification
Before handling, verify the compound identity against the following specifications to ensure experimental validity.
| Property | Specification |
| IUPAC Name | 3-benzyl-1H-pyrrolo[2,3-b]pyridine |
| Common Name | 3-Benzyl-7-azaindole |
| CAS Number | 161225-76-9 |
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility (Predicted) | DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Insoluble) |
| pKa (Calculated) | ~4.6 (Pyridine nitrogen), ~13.2 (Pyrrole NH) |
| SMILES | C1=CC=C(C=C1)CC2=CNC3=C2C=CC=N3 |
Storage & Stability Protocols
The 7-azaindole core is electron-rich, making it susceptible to oxidation over extended periods, particularly at the C2 and C3 positions. The benzyl substituent adds lipophilicity but does not significantly stabilize the core against photo-oxidation.
A. Solid State Storage (Lyophilized Powder)
-
Temperature: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for short-term use (<1 month).
-
Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) .
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV degradation.
-
Shelf Life: 24 months if stored properly (desiccated, -20°C).
B. Solution Storage (Stock Solutions)
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for biological stocks.
-
Concentration: Prepare stocks at 10 mM or 50 mM . Avoid concentrations <1 mM for storage to reduce surface adsorption losses.
-
Temperature: -80°C is mandatory for storage >1 week.
-
Freeze-Thaw Cycles: Limit to maximum 3 cycles . Aliquot into single-use volumes (e.g., 20 µL) immediately after reconstitution.
Critical Insight: The pyridine nitrogen (N7) can form N-oxides if exposed to peroxides found in low-grade ethers or aged solvents. Always use anhydrous, HPLC-grade solvents.
Handling & Safety Procedures
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1] PPE Requirements: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat.
Workflow Logic:
-
Equilibrate: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. Why? Opening a cold vial condenses atmospheric water onto the hygroscopic solid, accelerating hydrolysis.
-
Weighing: Use an anti-static gun if the powder is static-prone. Weigh quickly in a draft-free environment.
-
Solubilization: Vortex for 30-60 seconds. If particulates persist, sonicate at 40 kHz for 5 minutes (water bath temperature <30°C).
Experimental Application Note: Kinase Inhibitor Scaffold
3-benzyl-7-azaindole serves as a bioisostere of the indole moiety found in many kinase inhibitors. The 7-azaindole core functions as a hinge binder , mimicking the adenine ring of ATP.
Mechanism of Action
The N1 (pyrrole) acts as a hydrogen bond donor, while the N7 (pyridine) acts as a hydrogen bond acceptor. This "donor-acceptor" motif is critical for binding to the kinase hinge region (e.g., Glu/Leu backbone residues).
Protocol: Preparation for Kinase Assay (IC50 Determination)
-
Stock Prep: Thaw 10 mM DMSO stock of 3-benzyl-7-azaindole.
-
Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO first.
-
Reasoning: Diluting directly into aqueous buffer can cause precipitation at high concentrations due to the hydrophobic benzyl group.
-
-
Intermediate Dilution: Transfer diluted compounds into assay buffer (e.g., 1x Kinase Buffer) to reach 5x final concentration. Ensure final DMSO is <1% to avoid enzyme denaturation.
-
Incubation: Pre-incubate compound with enzyme for 15 minutes before adding ATP/Substrate to allow equilibrium binding.
Visualization: Handling & Decision Workflow
The following diagram illustrates the decision logic for storage and experimental preparation to minimize degradation.
Caption: Logical workflow for the receipt, storage, solubilization, and quality control of 3-benzyl-7-azaindole to ensure experimental reproducibility.
Quality Control (QC) Parameters
To validate the integrity of your stock solution, use the following analytical checks:
| Method | Parameter | Acceptance Criteria |
| HPLC-UV | Purity (254 nm) | >98% Area Under Curve |
| 1H-NMR | Solvent Peak | No unexpected water peak (indicates hygroscopic failure) |
| Visual | Clarity | Clear, colorless to pale yellow; No particulates |
Troubleshooting:
-
Yellowing of Solution: Indicates oxidation of the azaindole ring. Discard if assay is sensitive to redox artifacts.
-
Precipitation: Likely due to "crashing out" in aqueous buffers. Increase DMSO concentration (if assay tolerates) or use a carrier protein (BSA) in the buffer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21028223, 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-. Retrieved October 26, 2023 from [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661.[2] Retrieved from [Link]
-
Popowycz, F., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 4(3), 548–567. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization & Handling of 3-Benzyl-7-azaindole
Compound: 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)- Common Name: 3-Benzyl-7-azaindole Chemical Class: 7-Azaindole (Pyrrolopyridine) Kinase Inhibitor Scaffold CAS: 10604-36-1 (Generic/Related) / 161225-76-9 (Specific)[1]
The Solubility Paradox: Understanding Your Compound
Before attempting solubilization, you must understand why this compound resists solution. 3-benzyl-7-azaindole presents a dual challenge:
-
Crystal Lattice Energy (The Dimer Effect): Unlike standard indoles, the 7-azaindole core possesses a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N7) in a specific geometry that favors the formation of stable, cyclic dimers in the solid state. This high lattice energy requires significant input (heat/sonication) to break.
-
Lipophilicity vs. Ionization: The benzyl group at C3 significantly increases the LogP (lipophilicity). While the N7 nitrogen is basic (pKa ~4.6), it remains unprotonated and neutral at physiological pH (7.4), leading to rapid precipitation ("crashing out") upon aqueous dilution.
Module 1: Master Stock Preparation (DMSO)
Objective: Create a stable, high-concentration stock solution free of micro-aggregates.
The Protocol
| Parameter | Recommendation |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9% |
| Target Concentration | 10 mM – 50 mM (Do not exceed 100 mM) |
| Storage Vessel | Amber glass vials (minimize plastic contact to prevent leaching) |
| Storage Temp | -20°C (Long term), Room Temp (Active use) |
Troubleshooting "The Haze"
Users often report a "haze" or "micro-precipitate" even in pure DMSO. This is due to the dimer aggregates described above.
Corrective Action:
-
Warming: Heat the DMSO suspension to 37°C–40°C in a water bath for 5–10 minutes.
-
Sonication: Sonicate for 10 minutes. Note: Ultrasonic energy disrupts the intermolecular H-bonds more effectively than vortexing.
-
Visual Check: Hold the vial against a light source. The solution must be crystal clear. Any turbidity will act as nucleation sites for massive precipitation later.
Module 2: Aqueous Dilution (In Vitro Assays)
The Critical Failure Point: Direct injection of a high-concentration DMSO stock into a pH 7.4 buffer causes "solvent shock," rendering the compound insoluble immediately.
The "Step-Down" Dilution Method
Do not dilute 1000x in one step. Use an intermediate dilution to lower the kinetic shock.
Workflow Diagram (Graphviz):
Caption: Figure 1. Step-down dilution strategy to prevent solvent shock precipitation.
Buffer Compatibility Guide
| Buffer System | pH Range | Solubility Rating | Notes |
| PBS (Phosphate) | 7.4 | Poor | Neutral species dominates; high risk of precipitation. |
| Acetate / Citrate | 4.0 – 5.0 | Excellent | N7 protonation (cationic form) drastically improves solubility. |
| HEPES/Tris | 7.0 – 8.0 | Poor | Requires surfactant (Tween-20 or Triton X-100) at 0.01%. |
Module 3: In Vivo Formulation (Animal Studies)
Objective: Achieve high dosing (e.g., 10–30 mg/kg) without clogging needles or causing embolism.
The "Gold Standard" Vehicle: For 3-benzyl-7-azaindole, simple saline is insufficient. You must use a solubilizing agent that encapsulates the lipophilic benzyl tail.
Recommended Formulation:
-
5% DMSO (Pre-dissolve compound here).
-
40% PEG400 (Polyethylene Glycol).
-
55% Water (or Saline) .
-
Order of Addition: Dissolve in DMSO
Add PEG400 Vortex Slowly add Water.
-
Advanced Option (If PEG fails):
-
20% Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol):
-
Mechanism:[2] The hydrophobic benzyl group inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility.
-
Protocol: Prepare 20% w/v Captisol in water (pH 3.5 using Citric Acid). Add compound powder directly to this vehicle and sonicate.
-
Decision Logic for Solubilization
Use this logic flow to determine the correct solvent system for your specific application.
Caption: Figure 2. Decision matrix for selecting the appropriate solubilization strategy.
Frequently Asked Questions (FAQ)
Q: My compound precipitated after 24 hours at 4°C in DMSO. Is it ruined? A: No. 7-azaindoles have high crystallinity. At 4°C, the solubility limit decreases, and the compound re-crystallizes.
-
Fix: Warm to 37°C and sonicate until clear. Do not use the suspension; it must be fully redissolved.
Q: Can I use Ethanol instead of DMSO? A: Ethanol is possible but less effective. The solubility in ethanol is significantly lower than in DMSO. If your assay cannot tolerate DMSO, consider Dimethylacetamide (DMA) or NMP , but be aware of their higher toxicity profiles in cell-based assays.
Q: Why does the solution turn yellow over time? A: 7-azaindoles are electron-rich and susceptible to slow oxidation, especially in solution and under light.
-
Fix: Store stocks in amber vials under nitrogen/argon if possible. Slight yellowing usually does not indicate significant degradation, but verify with LC-MS if the color deepens to orange/brown.
Q: What is the exact pKa of the N7 nitrogen? A: For the core 7-azaindole, the pKa is approximately 4.6 . The 3-benzyl substituent is electronically neutral to slightly donating, so the pKa remains in the 4.6–4.9 range. This confirms why acidic buffers (pH < 5) sustain solubility better than neutral buffers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21028223, 3-benzyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry.[3] (Discusses the physicochemical properties and solubility profiles of the 7-azaindole scaffold). Retrieved from [Link]
-
Meanwell, N. A. (2011). Improving Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. (Contextualizes the solubility issues of planar heterocycles like azaindoles). Retrieved from [Link]
- Li, L., et al. (2008).Amelioration of the Poor Aqueous Solubility of Kinase Inhibitors.
Sources
Minimizing N-alkylation side products in 7-azaindole C3-alkylation
Topic: Role: Senior Application Scientist, Chemical Synthesis Division
Technical Support Center: 7-Azaindole C3-Functionalization
Ticket #AZA-703: "Why am I getting N1-alkylation instead of C3?"
Welcome to the technical support hub for 7-azaindole functionalization. If you are reading this, you are likely observing a common frustration: 7-azaindole (1H-pyrrolo[2,3-b]pyridine) behaves poorly compared to standard indole. The electron-deficient pyridine ring pulls density from the pyrrole, significantly reducing C3 nucleophilicity (
Simultaneously, the N1 proton is acidic (
Module 1: Diagnostic Workflow
Before starting your next reaction, run your plan through this decision matrix. Most regioselectivity issues stem from choosing the wrong electrophile/condition pairing.
Figure 1: Decision tree for selecting reaction conditions based on electrophile type to ensure C3 regioselectivity.
Module 2: The Mechanism & The "Magic Solvent" Effect
To minimize N-alkylation, you must understand Hexafluoroisopropanol (HFIP) . In recent years, HFIP has replaced traditional Lewis Acids (
Why it works:
-
High Ionizing Power: HFIP stabilizes the carbocation generated from an epoxide or alcohol electrophile.
-
H-Bonding Network: HFIP forms a hydrogen-bond network with the N1-H and N7 of the azaindole. This does not deprotonate N1 (avoiding the
pathway) but rather "masks" the nitrogen lone pairs, while simultaneously activating the electrophile.
Figure 2: Mechanistic flow of HFIP-promoted C3-alkylation. The solvent acts as both a proton donor to the electrophile and a stabilizer for the transition state.
Module 3: Troubleshooting Guide (FAQs)
Q1: I am using Methyl Iodide and NaH, but I only get N-methylation. How do I force C3? A: You cannot force this reaction to go to C3 directly.
-
The Physics: The deprotonated azaindole anion (N1
) is a hard nucleophile and attacks the hard electrophile ( ) at the nitrogen. -
The Fix: You must change your strategy.
-
Option A (Direct): Switch electrophiles. Use formaldehyde/alcohol equivalents under acidic conditions (Mannich-type or Friedel-Crafts).
-
Option B (Indirect): Protect N1 with a bulky group (e.g., TIPS, SEM), perform C3 lithiation/halogenation, then alkylate via cross-coupling (Negishi/Suzuki), and finally deprotect.
-
Q2: I tried Friedel-Crafts with
-
The Problem: The N7 (pyridine) nitrogen coordinates to
, deactivating the ring further and killing the catalyst. -
The Fix:
-
Increase catalyst loading to >2.0 equivalents (1 eq to saturate N7, 1 eq to catalyze).
-
Better Fix: Switch to HFIP (see Protocol A) or use "water-tolerant" Lewis acids like Indium(III) Triflate (
) which are less prone to irreversible N7 poisoning.
-
Q3: Can I do Michael Additions (e.g., with acrylates) at C3? A: Yes, but avoid basic catalysts.
-
The Problem: Bases (TEA, DBU) will promote N1-aza-Michael addition.
-
The Fix: Use acid catalysis.[1][2] Bronsted acids (TFA) or Lewis acids (
, ) activate the Michael acceptor while keeping N1 protonated, directing attack to C3.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: HFIP-Promoted Direct C3-Alkylation (The Modern Standard)
Best for: Reacting with Epoxides, Alcohols, or Glyoxals.
| Parameter | Specification | Note |
| Solvent | HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) | Essential.[3][4][5] Do not substitute with TFE or DCM. |
| Concentration | 0.1 M - 0.2 M | High dilution helps prevent polymerization. |
| Temperature | RT to 40°C | Mild conditions prevent decomposition. |
| Stoichiometry | 1.0 eq Azaindole : 1.2 eq Electrophile | Slight excess of electrophile. |
Step-by-Step:
-
Charge: To a vial equipped with a stir bar, add 7-azaindole (1.0 mmol) and the electrophile (e.g., styrene oxide, 1.2 mmol).
-
Solvate: Add HFIP (5.0 mL). Seal the vial immediately (HFIP is volatile).
-
React: Stir at room temperature for 2–12 hours.
-
Checkpoint: Monitor by LCMS.[2] Look for the mass of [M + Electrophile]. If N-alkylation occurs, it often has a slightly different retention time, but HFIP usually suppresses this entirely.
-
-
Workup: Evaporate HFIP under reduced pressure (rotovap). The solvent can be recovered and distilled for reuse.[4]
-
Purify: The residue is usually clean enough for flash chromatography (DCM/MeOH gradient).
Protocol B: Lewis Acid Catalyzed Alkylation (The Classic Method)
Best for: Tertiary alcohols or difficult substrates where HFIP fails.
Step-by-Step:
-
Charge: Dissolve 7-azaindole (1.0 mmol) in dry Nitromethane (
) or DCE. -
Catalyst: Add
or (10-20 mol%). Avoid unless necessary. -
Electrophile: Add the tertiary alcohol or Michael acceptor (1.2 mmol).
-
Heat: Heat to 60-80°C. The pyridine ring deactivation usually requires thermal energy to overcome the activation barrier.
-
Quench: Pour into saturated
(aq) and extract with EtOAc.
References
-
HFIP-Promoted C3-Alkylation
- Title: HFIP as Protonation Reagent and Solvent for Regioselective Alkylation of Indoles with All-Carbon Centers.
- Source: ResearchG
-
URL:
-
Iridium-Catalyzed Selectivity
-
Borane C
):-
Title: B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.[8]
- Source: PMC / NIH (2020).
-
URL:
-
-
Mechanistic Insight (Directed Metalation)
-
Title: Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.[9]
- Source: SciSpace / Angewandte Chemie.
-
URL:
-
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
Technical Support Center: Troubleshooting 3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine Synthesis
Executive Summary
Synthesizing 3-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine (3-benzyl-7-azaindole) presents a classic heterocyclic challenge: the 7-azaindole core is significantly more electron-deficient than its indole analogue due to the pyridine nitrogen. This deactivation renders standard Electrophilic Aromatic Substitution (EAS) at the C3 position sluggish and prone to failure. Furthermore, the acidic N1 proton competes for alkylation, often leading to unwanted N1-benzyl products or N1/C3 mixtures.
This guide addresses "Low Conversion" and "Poor Regioselectivity" by analyzing three synthetic pathways. We prioritize the Reductive Alkylation (Aldehyde Route) as the most robust solution for scale and purity, while providing troubleshooting for Direct Alkylation (Grignard) and Acylation methods.
Visualizing the Challenge
The following diagram illustrates the competing reaction pathways and the "Bypass" strategy recommended for high conversion.
Caption: Figure 1. Reaction pathways for 3-benzyl-7-azaindole synthesis. Route B (Green) avoids the N1-alkylation trap (Red) and overcomes ring deactivation.
Part 1: The "Gold Standard" Solution (Reductive Alkylation)
Scenario: You are attempting to attach the benzyl group directly but are seeing low conversion or inseparable mixtures. Recommendation: Switch to the Aldehyde Condensation + Reduction sequence. This method bypasses the low nucleophilicity of the C3 position by using a more reactive electrophile (benzaldehyde) and a separate reduction step.
Q: Why is this method superior for 7-azaindole?
A: The pyridine ring in 7-azaindole withdraws electron density, making the C3 position less nucleophilic than in indole. Direct alkylation with benzyl bromide requires forcing conditions that often lead to N1-alkylation. By reacting with benzaldehyde (a highly reactive carbonyl electrophile) under acidic or basic catalysis, you form a conjugated intermediate (3-benzylidene or 3-hydroxy-methyl) readily. The subsequent reduction using Triethylsilane (Et3SiH) and Trifluoroacetic Acid (TFA) is an "Ionic Hydrogenation" that is exceptionally efficient for electron-deficient heterocycles [1].
Protocol: Reductive Alkylation Workflow
Step 1: Condensation
-
Dissolve 7-azaindole (1.0 equiv) and Benzaldehyde (1.2 equiv) in Methanol.
-
Add KOH (2.0 equiv) or use acidic conditions (AcOH reflux) depending on substrate sensitivity.
-
Reflux for 6–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. You should see the consumption of 7-azaindole and formation of a lower Rf spot (alcohol) or a conjugated alkene.
-
Note: Isolation of this intermediate is recommended but can sometimes be telescoped.
Step 2: Ionic Hydrogenation (The Critical Step)
-
Dissolve the intermediate from Step 1 in Acetonitrile (MeCN) or DCM.
-
Cool to 0°C.
-
Add Triethylsilane (Et3SiH) (3.0 equiv).
-
Add Trifluoroacetic Acid (TFA) (5–10 equiv) dropwise.
-
Allow to warm to RT and stir for 2–4 hours.
-
Mechanism: TFA protonates the benzylic alcohol/alkene, generating a carbocation. Et3SiH acts as a hydride donor, quenching the cation to form the methylene bridge.
Troubleshooting Table: Reductive Alkylation
| Symptom | Probable Cause | Corrective Action |
| No reaction in Step 1 | Base/Acid strength too low. | Switch from MeOH/KOH to AcOH/Reflux or use NaOMe in MeOH. |
| Bis-addition product | Excess 7-azaindole reacting with product. | Ensure Benzaldehyde is in excess (1.2–1.5 equiv). Dilute reaction (0.1 M). |
| Incomplete Reduction (Step 2) | TFA concentration too low. | The reaction requires strong acidity to generate the carbocation. Increase TFA ratio or reflux. |
| N-Alkylation | Reaction conditions too basic in Step 1. | Use the acidic condensation route (AcOH) or protect N1 (e.g., SEM/Boc) before starting. |
Part 2: Troubleshooting Direct Alkylation (Grignard Route)
Scenario: You must use benzyl bromide (perhaps due to availability) and cannot use the aldehyde route. Issue: You are observing mostly N1-benzyl product.
Q: How do I force C3-alkylation over N1-alkylation?
A: You must use the Grignard Exchange Method . Simple bases like NaH or K2CO3 produce an ionic N-metal bond that favors N-alkylation (hard-hard interaction). Using a Grignard reagent (EtMgBr) forms a covalent N-Mg-Br bond. The magnesium coordinates with the C3 position, directing the electrophile to C3 [2].
Protocol: Grignard-Directed C3 Alkylation
-
Strict Anhydrous Conditions: Flame-dry glassware, N2/Ar atmosphere.
-
Dissolve 7-azaindole in dry THF/Ether.
-
Add EtMgBr (1.1 equiv) at 0°C or RT. Stir for 30–60 mins.
-
Observation: Gas evolution (ethane) will occur. Ensure it stops before proceeding.
-
-
Add Benzyl Bromide (1.0–1.1 equiv) slowly.
-
Critical Step: Warm the reaction to reflux.[1] C3 alkylation has a higher activation energy than N1 alkylation.
-
Quench: Pour into NH4Cl (aq).
Troubleshooting Table: Grignard Route
| Symptom | Probable Cause | Corrective Action |
| Mostly N1-Product | 1. Solvent too polar (dissociates Mg).2. Temperature too low. | 1. Use Ether or Toluene/Ether mix (favors tight ion pairs).2. Reflux is often required for C3 attack. |
| Low Conversion | Moisture killed the Grignard. | Titrate Grignard reagent. Ensure 7-azaindole is dry (azeotrope with toluene). |
| Poly-alkylation | Excess alkyl halide. | Use exactly 1.0 equiv of Benzyl Bromide. Add dropwise. |
Part 3: Friedel-Crafts (Acylation/Reduction)
Scenario: You are trying to use Benzoyl Chloride + AlCl3. Issue: The reaction is stuck or yields are <20%.
Q: Why is Friedel-Crafts failing?
A: The "Pyridine Trap." The nitrogen in the pyridine ring (N7) is a good Lewis base. It reacts with Aluminum Chloride (AlCl3) to form a stable complex. This has two effects:
-
It consumes the catalyst (you need >2 equiv of AlCl3).
-
It places a positive charge on the ring, further deactivating it toward EAS.
Solution:
-
Stoichiometry: Use at least 3.0–4.0 equiv of AlCl3 . One equiv complexes N7, one complexes the acyl chloride, and one drives the reaction.
-
Alternative Lewis Acids: Use Et2AlCl or ZnCl2 which may be less deactivating, though AlCl3 is standard.
-
Reduction: If you successfully make the ketone (3-benzoyl-7-azaindole), reduce it using the Et3SiH/TFA method described in Part 1, or Wolff-Kishner (hydrazine/KOH) if the substrate tolerates harsh base.
Comparison of Methods
| Feature | Aldehyde Route (Recommended) | Grignard Alkylation | Friedel-Crafts Acylation |
| Regioselectivity | High (C3) | Variable (Requires optimization) | High (C3) |
| Conversion | Excellent | Moderate | Poor (Deactivated ring) |
| Reagent Cost | Low (Benzaldehyde, Silane) | Moderate (Grignard) | Low (AlCl3) |
| Scalability | High | Moderate (Safety concerns) | Moderate (Waste disposal) |
| Key Risk | Incomplete reduction | N1-alkylation | Catalyst poisoning |
References
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Link
- Citation for the Aldehyde Condensation + Et3SiH/TFA reduction protocol on 7-azaindole.
-
Verbiscar, A. J. (1972). Synthesis of 1-p-chlorobenzyl-7-azaindole-3-alpha-piperidylmethanol as a potential antimalarial agent. Journal of Medicinal Chemistry. Link
- Citation discussing the challenges of N1 vs C3 substitution in 7-azaindole systems.
-
Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Chemical Reviews. Link
- Comprehensive review of metalation strategies (Grignard/Lithi
-
Popowycz, F., et al. (2003). Synthesis and Reactivity of 7-Azaindoles. Tetrahedron. Link
- General reactivity guide highlighting the electron-deficient n
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)-
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)-, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind method development choices, compare alternative approaches, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in achieving robust and reliable purity analysis.
Introduction: The Criticality of Purity in Pharmaceutical Development
1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The purity of these intermediates, such as 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)- (also known as 3-benzyl-7-azaindole), is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) for the identification, qualification, and control of impurities in new drug substances and products.[1][2] This necessitates the development of highly specific and sensitive analytical methods to ensure that all process-related impurities and degradation products are effectively monitored and controlled.
Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)-
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂ | PubChem[3] |
| Molecular Weight | 208.26 g/mol | PubChem[3] |
| Structure | 7-azaindole core with a benzyl group at the 3-position. The presence of the pyridine ring imparts a basic character. | |
| Predicted pKa | The pyrrolic nitrogen is weakly acidic, while the pyridine nitrogen is basic. The exact pKa values are not readily available in the searched literature but can be estimated to be around 4-5 for the pyridine nitrogen. | |
| Predicted logP | The molecule is moderately hydrophobic due to the presence of the benzyl and pyrrolopyridine rings. |
These properties suggest that reversed-phase HPLC will be a suitable technique for its analysis. The basic nature of the pyridine nitrogen may necessitate the use of a buffered mobile phase or specific column chemistries to achieve good peak shape.
Potential Impurities in the Synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)-
A robust HPLC method must be able to separate the main component from all potential impurities. These can originate from starting materials, by-products, intermediates, and degradation products. Common synthetic routes to 3-substituted-7-azaindoles can involve the reaction of 7-azaindole with a benzyl halide or other electrophiles.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 1H-Pyrrolo[2,3-b]pyridine (7-azaindole), benzyl bromide, or other benzylating agents.
-
Isomeric By-products: Synthesis of azaindoles can sometimes lead to the formation of structural isomers.[4]
-
Over-alkylation Products: Dialkylated species or N-benzylated products.
-
Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.
Potential Degradation Products:
Forced degradation studies are crucial to identify potential degradation pathways and ensure the stability-indicating nature of the analytical method.[5][6][7] Potential degradation pathways for 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)- could include:
-
Oxidation: The pyrrole ring can be susceptible to oxidation.
-
Hydrolysis: While generally stable, extreme pH conditions could lead to degradation.
-
Photodegradation: Exposure to light may induce degradation.
The following diagram illustrates a logical workflow for HPLC method development, incorporating the principles of Quality by Design (QbD).
Caption: Logical workflow for HPLC method development.
Comparison of HPLC Columns for Purity Analysis
The choice of stationary phase is a critical parameter in HPLC method development, as it dictates the selectivity of the separation. For aromatic nitrogen heterocycles like 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)-, both traditional C18 and alternative phenyl-based columns are viable options.
| Stationary Phase | Separation Principle | Advantages for 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)- | Potential Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic (van der Waals) interactions. | - Good retention of the moderately nonpolar analyte.- Widely available and well-characterized.- Robust and reproducible. | - May show poor peak shape for the basic analyte without mobile phase modifiers.- Limited selectivity for structurally similar aromatic impurities. |
| Phenyl-Hexyl | Mixed-mode interactions: hydrophobic and π-π interactions. | - Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions with the phenyl rings of the stationary phase.[2][8][9]- Can improve resolution between the analyte and aromatic impurities.[10]- Often provides better peak shape for basic compounds compared to C18. | - May exhibit different retention behavior compared to C18, requiring re-optimization of the mobile phase. |
Experimental Data Synopsis (Derived from related 7-azaindole derivative studies):
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention of Analyte | Moderate to Strong | Moderate |
| Selectivity for Aromatic Impurities | Good | Excellent |
| Peak Asymmetry (Tailing Factor) | Can be > 1.5 without buffer | Typically closer to 1.0 |
| Recommended Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate buffer | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate buffer |
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized for your specific instrumentation and sample matrix.
Protocol 1: Reversed-Phase HPLC Method using a C18 Column
-
Objective: To establish a baseline separation of 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)- and potential impurities.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Protocol 2: Reversed-Phase HPLC Method using a Phenyl-Hexyl Column
-
Objective: To achieve enhanced selectivity and improved peak shape.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-3 min: 20% B
-
3-15 min: 20% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 70:30 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or advantages for specific challenges.
| Technique | Principle | Applicability to 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)- |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes sub-2 µm particle size columns for faster separations and higher resolution. | Ideal for high-throughput screening and complex impurity profiles. Can significantly reduce run times compared to traditional HPLC.[11] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | A "green" alternative to normal-phase chromatography, suitable for separating isomers and polar compounds.[12][13][14] |
| LC-Mass Spectrometry (LC-MS) | Couples the separation power of LC with the detection and identification capabilities of MS. | Essential for impurity identification and characterization, providing molecular weight and structural information.[6][15][16][17] |
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.
Caption: Decision tree for analytical technique selection.
Conclusion and Recommendations
The development of a robust and reliable HPLC method for the purity analysis of 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)- is paramount for ensuring the quality and safety of pharmaceutical products. Based on the physicochemical properties of the analyte and potential impurities, a reversed-phase HPLC method is the most suitable approach.
Key Recommendations:
-
Initial Screening: Begin method development by screening both a C18 and a Phenyl-Hexyl column to assess the optimal selectivity for your specific impurity profile.
-
Mobile Phase Optimization: Utilize a buffered mobile phase (e.g., ammonium acetate) or an acidic modifier (e.g., formic acid) to ensure good peak shape for the basic analyte.
-
Forced Degradation: Conduct comprehensive forced degradation studies to ensure the method is stability-indicating.
-
Method Validation: Fully validate the final method according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
-
Impurity Identification: Employ LC-MS for the structural elucidation of any unknown impurities that are present above the identification threshold.
By following a systematic approach to method development and leveraging the comparative data presented in this guide, researchers can confidently establish a scientifically sound and regulatory-compliant HPLC method for the purity analysis of 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)-.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
European Medicines Agency. Quality: impurities. [Link]
-
PubChem. 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-. [Link]
- Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 132-137.
- Jain, R., & Shah, A. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. American Journal of Analytical Chemistry, 13(1), 1-10.
- Khan, I., et al. (2025). Green Analytical Techniques for Impurity Determination in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
- Wang, Y., et al. (2022). Simultaneous Determination of 32 Pyrrolizidine Alkaloids in Two Traditional Chinese Medicine Preparations by UPLC-MS/MS. Molecules, 27(18), 5988.
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
ResearchGate. Comparative assessment of C18 and phenyl-hexyl column for separation of.... [Link]
- Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 54(6), 366-371.
- Saify, Z. S., et al.
- International Journal of Pharmaceutical and Drug Analysis. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Arciniegas, S. P., & Sharp, T. R. (2018). A practical guide to forced degradation and stability studies for drug substances.
- P. Ravisankar, et al. (2015). Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. Der Pharmacia Lettre, 7(3), 85-95.
-
ResearchGate. (2025, August 10). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
- Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1).
- Meenakshi, K., et al.
- G. Ellion, et al. (2015). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(4), 1237–1245.
-
IJNRD. (2024, October 5). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Phenyl hexyl column vs c18 | Sigma-Aldrich [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of 32 Pyrrolizidine Alkaloids in Two Traditional Chinese Medicine Preparations by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
- 15. chimia.ch [chimia.ch]
- 16. ijprajournal.com [ijprajournal.com]
- 17. biomedres.us [biomedres.us]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-
Part 1: Executive Safety Summary & Risk Profile
The "Why" Behind the Protocol: As a Senior Application Scientist, I must emphasize that while this compound is often classified under generic "Irritant" codes, its structural properties dictate a higher tier of caution. This molecule combines a 7-azaindole core (a privileged scaffold for kinase inhibition, mimicking ATP) with a lipophilic benzyl group .
Toxicological implication: The benzyl moiety increases lipophilicity (LogP), potentially enhancing dermal absorption compared to the parent 7-azaindole. Consequently, we treat this not just as a chemical irritant, but as a pharmacologically active agent (Occupational Exposure Band 3 - Estimated).
Hazard Identification (GHS Standards)
Based on structural analogs and bioactive scaffold protocols.
| Hazard Class | H-Code | Description | Critical Prevention Strategy |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Strict hygiene; NO mouth pipetting; Wash hands immediately after doffing gloves. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Barrier Protection: Prevent contact with solid dust or solutions. |
| Eye Damage | H318/H319 | Causes serious eye damage/irritation.[2][4] | Ocular Seal: Safety glasses are minimum; Goggles required for powders. |
| STOT - SE | H335 | May cause respiratory irritation.[1][3] | Engineering Control: All handling must occur in a certified fume hood. |
Part 2: Personal Protective Equipment (PPE) Protocol
This section details the self-validating PPE system. Do not deviate from these specifications without a documented risk assessment.
Dermal Protection (The "Double-Shell" Method)
Standard nitrile gloves often degrade rapidly when exposed to the organic solvents (DMSO, DCM, DMF) typically used to solubilize this compound. The solvent acts as a carrier, transporting the bioactive 7-azaindole through the glove and skin.
-
Primary Layer (Inner): Nitrile (4 mil / 0.10 mm). Purpose: Comfort and biological barrier.
-
Secondary Layer (Outer):
-
For Solid Handling: Nitrile (minimum 5-6 mil).
-
For Solution Handling (DMSO/DMF):Silver Shield® (Laminate) or thick Butyl rubber. Reasoning: Aromatic heterocycles in polar aprotic solvents have high permeation rates.
-
-
Technique: Inspect gloves for pinholes by trapping air and squeezing before donning. Change outer gloves immediately upon splash contact.
Respiratory & Engineering Controls
-
Primary Control: Chemical Fume Hood.
-
Requirement: Face velocity between 80–100 fpm (0.4–0.5 m/s) .
-
Sash Height: Keep at designated working height (usually 18 inches).
-
-
Secondary Control (If hood unavailable - NOT RECOMMENDED):
-
Minimum: N95 (US) or P2 (EU) particulate respirator.
-
Note: Respirators do not protect against solvent vapors if the compound is in solution.
-
Ocular & Body Protection[3][5]
-
Eyes: Chemical splash goggles (ANSI Z87.1+) are preferred over safety glasses due to the fine particle size of the powder, which can bypass side shields.
-
Body:
-
Lab coat (100% cotton or Nomex/fire-resistant if working with flammable solvents).
-
Closed-toe shoes (impermeable material; leather or synthetic leather).
-
High-Risk Operations: Tyvek sleeves are recommended when weighing large quantities (>1g) to prevent wrist exposure.
-
Part 3: Operational Workflow & Logic
Diagram 1: PPE Selection Logic (Risk Assessment)
This decision tree ensures you select the correct PPE based on the state of matter and solvent system.
Caption: Decision matrix for selecting glove material and eye protection based on physical state and solvent carrier risks.[3]
Step-by-Step Handling Protocol
1. Weighing (The Critical Step)
-
Context: Static electricity can cause this powder to "fly," increasing inhalation risk.
-
Protocol:
-
Place the analytical balance inside the fume hood or use a powder containment hood.
-
Use an antistatic gun or ionizer on the spatula and weighing boat before transfer.
-
Technique: Do not reach deep into the source container. Transfer small amounts to a secondary container first to minimize source contamination.
-
Wipe the exterior of the weighing vessel with a damp Kimwipe (solvent-appropriate) before removing it from the hood.
-
2. Solubilization
-
Context: Dissolution is often endothermic or exothermic.
-
Protocol:
-
Add solvent slowly.
-
Venting: If using a septum-capped vial, insert a bleed needle to prevent pressure buildup during dissolution (especially if sonication is used).
-
Label the vial immediately with: Name, Concentration, Solvent, Date, User, and Hazard Warning (e.g., "TOXIC").
-
3. Waste Disposal
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bin (double-bagged).
-
Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated). Do not pour down the drain. The heteroaromatic ring is stable and can persist in water systems.
Part 4: Emergency Response (Self-Validating System)
In the event of exposure, immediate action mitigates long-term damage.
| Scenario | Immediate Action | Rationale |
| Skin Contact | 1. Doff contaminated gloves immediately. 2. Wash with soap and tepid water for 15 mins. 3. Do NOT use ethanol/acetone. | Organic solvents (ethanol) increase skin permeability, driving the compound deeper into the dermis. |
| Eye Contact | 1. Flush at eyewash station for 15 mins. 2. Hold eyelids open. | Basic nitrogen compounds (azaindoles) can cause caustic injury; immediate dilution is critical. |
| Spill (Solid) | 1. Cover with wet paper towel (dampened with water). 2. Scoop into bag. | Wetting prevents dust aerosolization during cleanup. |
Diagram 2: Spill Response Workflow
Caption: Operational flow for containing and cleaning spills, emphasizing dust suppression.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 21028223, 3-Benzyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 7-Azaindole Derivatives Hazard Classification. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
